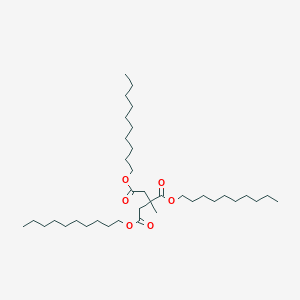![molecular formula C20H16S B14311028 Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl- CAS No. 111382-64-0](/img/structure/B14311028.png)
Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl- typically involves the cyclization of appropriate precursors. One common method is the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides. This reaction is often catalyzed by copper(I) bromide (CuBr) in the presence of 1,10-phenanthroline . Another method involves the palladium-catalyzed C–S coupling reaction, which provides access to various substituted benzothiophenes .
Industrial Production Methods
Industrial production of Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl- may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these synthetic routes.
Análisis De Reacciones Químicas
Types of Reactions
Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzothiophenes, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl- has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological systems and as a probe for investigating enzyme activities.
Mecanismo De Acción
The mechanism of action of Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its unique structure allows it to interact with biological macromolecules, such as proteins and nucleic acids, potentially modulating their functions.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Benzothiophene: A benzene ring fused to a thiophene ring, similar to Benzo[c]thiophene but without the additional phenyl groups.
Benzofuran: A benzene ring fused to a furan ring, containing oxygen instead of sulfur.
Uniqueness
Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl- is unique due to its specific substitution pattern and the presence of two phenyl groups. This structural feature imparts distinct electronic and steric properties, making it valuable for various applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
111382-64-0 |
|---|---|
Fórmula molecular |
C20H16S |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
1,3-diphenyl-1,3-dihydro-2-benzothiophene |
InChI |
InChI=1S/C20H16S/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(21-19)16-11-5-2-6-12-16/h1-14,19-20H |
Clave InChI |
ZNNSRJZXRFEGAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(S2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



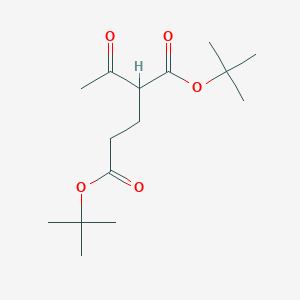

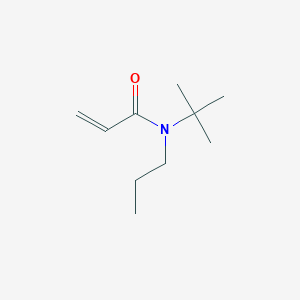
![2,4,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14310995.png)

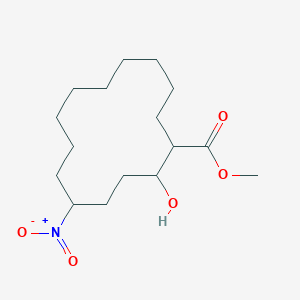
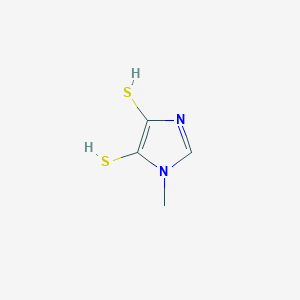
![N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14311023.png)
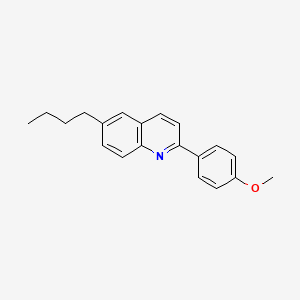
![6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one](/img/structure/B14311033.png)
